molecular formula C13H21ClN2 B7838421 1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride

1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride

Cat. No.: B7838421
M. Wt: 240.77 g/mol
InChI Key: NTLZSMWAEUFZKZ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride typically involves the reaction of phenylacetone with piperidine in the presence of a reducing agent. One common method is the reductive amination of phenylacetone using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Phenylethanol or piperidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • 1-Phenyl-2-(piperidin-1-yl)ethanol hydrochloride
  • 1-Phenyl-2-(piperidin-1-yl)ethanone

Uniqueness

1-Phenyl-2-(piperidin-1-yl)ethanamine hydrochloride is unique due to its specific chemical structure, which combines a phenyl group with a piperidine ring through an ethanamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLZSMWAEUFZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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